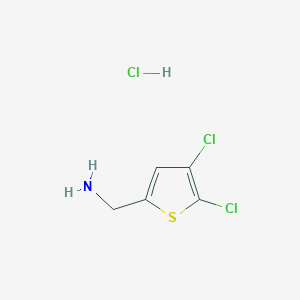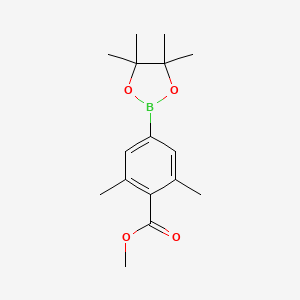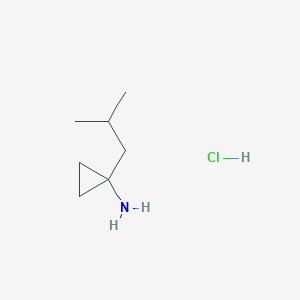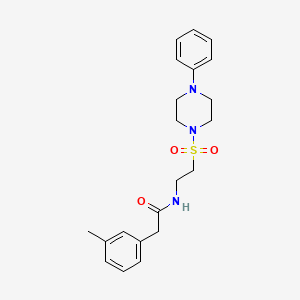![molecular formula C26H23NO7S B2446367 methyl 4-[3-(benzenesulfonyl)-4-hydroxy-1-[(4-methoxyphenyl)methyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate CAS No. 1358684-25-9](/img/structure/B2446367.png)
methyl 4-[3-(benzenesulfonyl)-4-hydroxy-1-[(4-methoxyphenyl)methyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(4-hydroxy-1-(4-methoxybenzyl)-5-oxo-3-(phenylsulfonyl)-2,5-dihydro-1H-pyrrol-2-yl)benzoate is a complex organic compound with a unique structure that includes a pyrrole ring, a benzoate ester, and various functional groups such as hydroxyl, methoxy, and sulfonyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-(benzenesulfonyl)-4-hydroxy-1-[(4-methoxyphenyl)methyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate typically involves multi-step organic reactions. The process may start with the preparation of the pyrrole ring, followed by the introduction of the benzoate ester and other functional groups. Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and concentration of reagents, is crucial to maximize yield and purity. Industrial methods may also include purification steps such as crystallization, distillation, and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-hydroxy-1-(4-methoxybenzyl)-5-oxo-3-(phenylsulfonyl)-2,5-dihydro-1H-pyrrol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy and sulfonyl groups can be substituted with other functional groups.
Hydrolysis: The ester bond can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Hydrolysis Conditions: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
Methyl 4-(4-hydroxy-1-(4-methoxybenzyl)-5-oxo-3-(phenylsulfonyl)-2,5-dihydro-1H-pyrrol-2-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-[3-(benzenesulfonyl)-4-hydroxy-1-[(4-methoxyphenyl)methyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: A simpler ester with antimicrobial properties.
4-Hydroxy-1-methyl-2-quinolone: A compound with similar structural features and biological activities.
Phenylsulfonyl derivatives:
Uniqueness
Methyl 4-(4-hydroxy-1-(4-methoxybenzyl)-5-oxo-3-(phenylsulfonyl)-2,5-dihydro-1H-pyrrol-2-yl)benzoate is unique due to its complex structure, which combines multiple functional groups and a pyrrole ring
Properties
IUPAC Name |
methyl 4-[3-(benzenesulfonyl)-4-hydroxy-1-[(4-methoxyphenyl)methyl]-5-oxo-2H-pyrrol-2-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO7S/c1-33-20-14-8-17(9-15-20)16-27-22(18-10-12-19(13-11-18)26(30)34-2)24(23(28)25(27)29)35(31,32)21-6-4-3-5-7-21/h3-15,22,28H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGBQSQWVXZIEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(C(=C(C2=O)O)S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine;hydrochloride](/img/structure/B2446284.png)


![[5-(Difluoromethyl)oxazol-4-yl]methanamine hydrochloride](/img/structure/B2446291.png)


![4-CHLORO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE](/img/structure/B2446294.png)
![3-[(4-Amino-5-nitropyrimidin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one](/img/structure/B2446295.png)

![[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2446300.png)


![5-[(3-chlorophenyl)amino]-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/new.no-structure.jpg)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide](/img/structure/B2446307.png)
